2-Aminobenzyl alcohol

Catalog No.
S562274
CAS No.
5344-90-1
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzyl alcohol

CAS Number

5344-90-1

Product Name

2-Aminobenzyl alcohol

IUPAC Name

(2-aminophenyl)methanol

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2

InChI Key

VYFOAVADNIHPTR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CO)N

Synonyms

(2-aminophenyl)methanol, 2-aminobenzyl alcohol

Canonical SMILES

C1=CC=C(C(=C1)CO)N
  • Synthesis of Quinolines: Research has shown that 2-aminobenzyl alcohol can be oxidatively cyclised with ketones in the presence of a ruthenium catalyst and potassium hydroxide (KOH) to form quinolines. This reaction offers a modified version of the Friedlaender quinoline synthesis. Source: Sigma-Aldrich:
  • Synthesis of Ethyl 2-Hydroxymethylcarbanilate: This compound serves as an intermediate in the synthesis of various biologically active molecules. 2-Aminobenzyl alcohol plays a role as a starting material in this process. Source: Sigma-Aldrich:

Other Research Applications

Beyond its role in synthesis, 2-Aminobenzyl alcohol has been explored in other areas of scientific research:

  • Protein Chaperone Activity: Studies suggest that 2-aminobenzyl alcohol possesses the ability to act as a chaperone. Chaperones are molecules that assist other proteins in folding and preventing them from misfolding or aggregating. 2-Aminobenzyl alcohol's chaperone activity is thought to be linked to its ability to interact with proteins via hydrogen bonding and binding to specific functional groups. Source: Biosynth:
  • Metal Ion Binding: Research indicates that 2-aminobenzyl alcohol can bind to metal ions like copper. This property has potential applications in various fields, including catalysis and the development of materials with specific functionalities. Source: Biosynth:

2-Aminobenzyl alcohol, also known as o-aminobenzenemethanol, is a chemical compound classified within the benzyl alcohols group. Its molecular formula is C7_7H9_9NO, and it has a molecular weight of approximately 123.1525 g/mol. The compound features an amino group (-NH2_2) attached to the benzene ring at the second position and a hydroxymethyl group (-CH2_2OH) at the first position, making it a primary amine and a primary alcohol simultaneously. This unique structure contributes to its diverse reactivity and biological activity .

Currently, there's no documented information regarding a specific mechanism of action for 2-Aminobenzyl alcohol in biological systems. However, its functional groups offer possibilities for further investigation. The amino group might allow for hydrogen bonding with other molecules, while the hydroxyl group could participate in various reactions depending on the context [].

Due to its functional groups. Key reactions include:

  • Oxidative Carbonylation: This reaction involves the conversion of 2-aminobenzyl alcohol to 1,4-dihydro-2H-3,1-benzoxazin-2-one using selenium as a catalyst .
  • Annulation Reactions: It can undergo annulation with benzaldehydes to form complex cyclic structures, influenced by solvent choice .
  • Cyclization Reactions: The compound can react with ketones in the presence of catalysts like ruthenium to yield various heterocycles, showcasing its versatility in synthetic organic chemistry .

2-Aminobenzyl alcohol exhibits notable biological activities, particularly in medicinal chemistry. It has been explored for its potential as:

  • Antimicrobial Agent: Research indicates that derivatives of 2-aminobenzyl alcohol possess antimicrobial properties.
  • Anticancer Activity: Some studies suggest that compounds derived from 2-aminobenzyl alcohol may inhibit cancer cell proliferation.
  • Neuroprotective Effects: There is emerging evidence supporting its role in neuroprotection, although more research is needed to fully elucidate these effects .

Several methods exist for synthesizing 2-aminobenzyl alcohol:

  • Reduction of Nitro Compounds: The reduction of o-nitrobenzyl alcohol can yield 2-aminobenzyl alcohol.
  • Direct Amination: Benzyl alcohol can be aminated using ammonia or amines under specific conditions.
  • Grind-Induced Reactions: Recent studies have shown that grinding 2-aminobenzyl alcohol with benzaldehyde derivatives in the presence of acetic acid can yield benzoxazines .

The applications of 2-aminobenzyl alcohol span various fields:

  • Pharmaceuticals: Its derivatives are used in drug development for treating infections and cancers.
  • Organic Synthesis: It serves as an important intermediate in synthesizing other organic compounds, particularly heterocycles.
  • Material Science: The compound is also being investigated for its potential use in polymer chemistry and materials science due to its functional groups.

Interaction studies involving 2-aminobenzyl alcohol have focused on its binding properties with various biological targets. Research indicates that it may interact with enzymes and receptors relevant to drug metabolism and efficacy. For instance, studies have explored its interactions with progesterone receptors, revealing potential therapeutic implications in hormone-related treatments .

Several compounds share structural similarities with 2-aminobenzyl alcohol. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Feature
Benzyl AlcoholAlcoholSimple structure without amino functionality
AnilineAmineLacks hydroxymethyl group
4-Aminobenzyl AlcoholAmino AlcoholAmino group at para position
PhenethylamineAmino AlkaneAliphatic chain instead of aromatic
3-AminophenolAmino PhenolHydroxyl group at the meta position

The uniqueness of 2-aminobenzyl alcohol lies in its dual functionality as both an amine and an alcohol, allowing it to participate in a broader range of

XLogP3

1.1

Boiling Point

273.0 °C

Melting Point

83.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5344-90-1

Wikipedia

2-Aminobenzyl alcohol

General Manufacturing Information

Benzenemethanol, 2-amino-: INACTIVE

Dates

Modify: 2023-08-15

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